Hydrophobicity vs. 3-Phenylpyrrolidine
The substitution of a para-methyl group on the phenyl ring of 3-(4-Methylphenyl)pyrrolidine significantly increases its lipophilicity compared to the unsubstituted 3-phenylpyrrolidine parent scaffold. This quantitative difference in the computed octanol-water partition coefficient (XLogP3) has direct implications for solubility, membrane permeability, and potential off-target binding [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 3-Phenylpyrrolidine (XLogP3 ~1.4-1.6) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | In silico calculation based on molecular structure (PubChem computed property) |
Why This Matters
A higher cLogP directly correlates with increased hydrophobicity, which can be a critical differentiator when selecting a building block for optimizing blood-brain barrier penetration or reducing aqueous solubility in a lead series.
- [1] PubChem. (2026). 3-(4-Methylphenyl)pyrrolidine (Computed Properties: XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3469089. View Source
